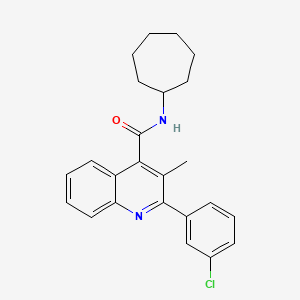![molecular formula C23H23ClN2O3S B11116287 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11116287.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperidine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a simpler structure.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Shares some structural features but lacks the piperidine and thiazole rings.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H23ClN2O3S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C23H23ClN2O3S/c1-29-20-4-2-3-16(13-20)22-25-19(15-30-22)14-21(27)26-11-9-23(28,10-12-26)17-5-7-18(24)8-6-17/h2-8,13,15,28H,9-12,14H2,1H3 |
InChI Key |
HQIRNMFWTJWGGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11116205.png)
![2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11116219.png)
![{2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11116224.png)
![4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide](/img/structure/B11116228.png)
![2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11116236.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11116240.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11116249.png)

![N'-[(E)-phenylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11116266.png)
![1-{(E)-[(3-bromophenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11116268.png)
![2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116272.png)
![2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116276.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B11116277.png)
![6-bromo-2-imino-N-[1-(4-methylphenyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B11116280.png)
